2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid
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Overview
Description
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is an organic compound with the molecular formula C11H13N3O4S2 and a molecular weight of 315.37 g/mol . This compound is notable for its applications in various scientific research fields, particularly in proteomics and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonamides.
Substitution: Formation of sulfonyl derivatives.
Scientific Research Applications
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in proteomics research for the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. This compound can also participate in electron transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid
- 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid
- (2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide
Uniqueness
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid moiety, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it particularly valuable in the synthesis of specialized organic materials and in proteomics research .
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-6(2)9(11(15)16)14-20(17,18)8-5-3-4-7-10(8)13-19-12-7/h3-6,9,14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQUHCKQXDDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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